molecular formula C8H9NO3 B15317372 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)aceticacid

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)aceticacid

Cat. No.: B15317372
M. Wt: 167.16 g/mol
InChI Key: UTELSPRQTQBKAR-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring a 1,4-dihydropyridinone core substituted with a methyl group at position 2 and an acetic acid moiety at position 1. The dihydropyridinone ring system is known for its biological relevance, particularly in medicinal chemistry, due to its structural similarity to NADH cofactors. The acetic acid group enhances solubility in polar solvents and provides a handle for further derivatization.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-methyl-4-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-6-4-7(10)2-3-9(6)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

UTELSPRQTQBKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CN1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-oxo-1,4-dihydropyridine with chloroacetic acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives with reduced keto groups.

    Substitution: Esters or amides formed from the acetic acid moiety.

Scientific Research Applications

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid and its analogs:

Compound Name Substituents on Dihydropyridinone Core Functional Groups Key Structural Features Reference
2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (Target) Methyl (C2), Acetic acid (C1) Carboxylic acid Compact structure, polar group at C1 N/A
Methyl 2-((2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)acetate Methyl (C2), Methoxyacetate (C3) Ester Ester group at C3, steric hindrance
2-(3,5-Diiodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid Diiodo (C3, C5), Acetic acid (C1) Carboxylic acid, halogen substituents High molecular weight, halogen effects
4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid Dimethyl (C2, C6), Butanoic acid (C1) Carboxylic acid (longer chain) Increased lipophilicity, steric bulk
2-[4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2,6-dimethyl-1,4-dihydropyridin-1-yl]acetic acid Dimethyl (C2, C6), Indenylidene (C4), Acetic acid (C1) Conjugated diketone, carboxylic acid Extended conjugation, planar structure

Key Comparative Observations

Functional Group Influence: The carboxylic acid group in the target compound and analogs (e.g., ) enhances aqueous solubility and enables hydrogen bonding, critical for biological interactions. In contrast, the ester derivative () exhibits reduced polarity, favoring organic solvent compatibility.

Substituent Position and Steric Effects: Methyl groups at C2 (target) versus C2 and C6 () influence ring conformation. The indenylidene moiety in introduces a rigid, conjugated system, likely enhancing UV-Vis absorption properties and π-π stacking interactions, unlike the simpler dihydropyridinone core of the target.

Chain Length and Lipophilicity: The butanoic acid chain in increases lipophilicity (logP), favoring membrane permeability in biological systems compared to the shorter acetic acid chain in the target.

Synthetic Accessibility :

  • The diiodo analog () may require halogenation steps under harsh conditions, whereas the target compound could be synthesized via milder alkylation or condensation reactions.

Biological Activity

Overview

2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, also known by its CAS number 98491-85-1, is a compound with notable biological activities. It belongs to the class of dihydropyridine derivatives, which are recognized for their pharmacological potential, particularly in cardiovascular and metabolic regulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C8H9NO3
  • Molecular Weight : 169.16 g/mol
  • Melting Point : 253–254 °C
  • IUPAC Name : (2-methyl-4-oxo-1(4H)-pyridinyl)acetic acid

Cardiovascular Effects

Research indicates that compounds in the dihydropyridine family exhibit significant cardiovascular effects, primarily through calcium channel modulation. The specific compound 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has shown potential in:

  • Vasodilation : By blocking calcium influx into vascular smooth muscle cells, it may induce relaxation and lower blood pressure.

Metabolic Regulation

Studies have highlighted that this compound interacts with free fatty acid receptors (FFARs), particularly FFAR3 (GPR41). This interaction suggests potential roles in:

  • Metabolic Syndrome Management : Its ability to modulate metabolic pathways could aid in managing conditions like obesity and type 2 diabetes.

Study on Metabolic Activity

A study published in IUCr Journals examined the metabolic effects of related dihydropyridine compounds on FFAR3. The findings indicated that:

"The compound exhibited a specific ligand effect on FFAR3 without affecting other metabolite-sensing receptors" .

This specificity suggests potential therapeutic applications in metabolic disorders.

Antimicrobial Evaluation

In a comparative study assessing various dihydropyridine derivatives for antimicrobial activity, related compounds showed promising results against Gram-positive and Gram-negative bacteria. While direct evidence for 2-(2-Methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is still needed, its structural similarities warrant further investigation.

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